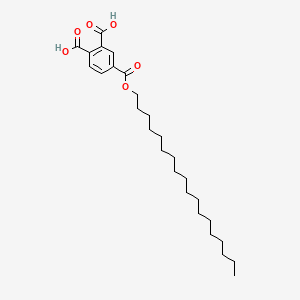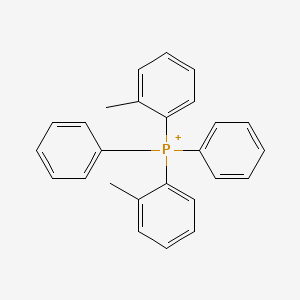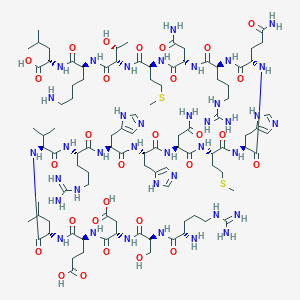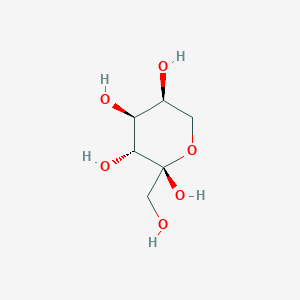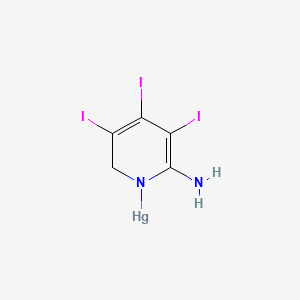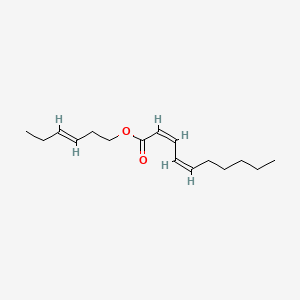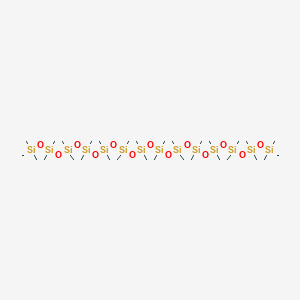
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is an organic compound with the molecular formula C18H30O3 It is a derivative of octanediol, characterized by the presence of a phenylethoxy group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol typically involves the reaction of 3,7-dimethyl-1-octanol with 2-phenylethanol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or dichloromethane. The reaction proceeds through an etherification process, where the hydroxyl group of 3,7-dimethyl-1-octanol reacts with the hydroxyl group of 2-phenylethanol to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the etherification process. The reaction mixture is then purified through distillation or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octan-1-one or 3,7-dimethyl-1-(2-phenylethoxy)octanoic acid.
Reduction: Formation of 3,7-dimethyl-1-(2-phenylethoxy)octanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of specialty chemicals and materials, including surfactants and polymers.
Wirkmechanismus
The mechanism of action of 3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol involves its interaction with specific molecular targets and pathways. The phenylethoxy group may interact with hydrophobic pockets in proteins, while the hydroxyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,7-Dimethyl-1-octanol: Lacks the phenylethoxy group, making it less hydrophobic.
2-Phenylethanol: Lacks the octanediol backbone, resulting in different physical and chemical properties.
3,7-Dimethyl-1,7-octanediol: Similar backbone but lacks the phenylethoxy group.
Uniqueness
3,7-Dimethyl-1-(2-phenylethoxy)octane-1,7-diol is unique due to the presence of both the phenylethoxy group and the octanediol backbone. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
85665-81-2 |
|---|---|
Molekularformel |
C18H30O3 |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
3,7-dimethyl-1-(2-phenylethoxy)octane-1,7-diol |
InChI |
InChI=1S/C18H30O3/c1-15(8-7-12-18(2,3)20)14-17(19)21-13-11-16-9-5-4-6-10-16/h4-6,9-10,15,17,19-20H,7-8,11-14H2,1-3H3 |
InChI-Schlüssel |
LWPLJHROTQIHMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCC(C)(C)O)CC(O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


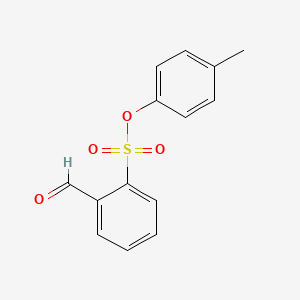


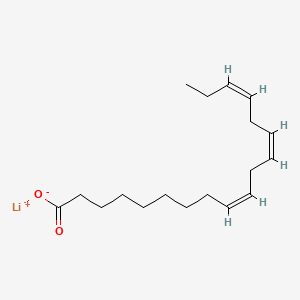
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
